molecular formula C11H8ClN3O B12972016 4-Chloro-7-methoxyimidazo[1,5-a]quinoxaline

4-Chloro-7-methoxyimidazo[1,5-a]quinoxaline

Cat. No.: B12972016
M. Wt: 233.65 g/mol
InChI Key: NBIONHDDPIGONQ-UHFFFAOYSA-N
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Description

4-Chloro-7-methoxyimidazo[1,5-a]quinoxaline is a heterocyclic compound that belongs to the imidazoquinoxaline family. This compound is characterized by a fused ring system containing both imidazole and quinoxaline moieties. It has garnered significant interest due to its potential biological activities and applications in various fields, including medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-7-methoxyimidazo[1,5-a]quinoxaline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the intramolecular cyclization of 1-(2-isocyanophenyl)-1H-imidazole derivatives. This reaction can be catalyzed by phenyliodine (III) dicyclohexanecarboxylate in the presence of an iridium catalyst and induced by visible light . Another approach involves the use of 5-(aminomethyl)-1-(2-halophenyl)-1H-imidazoles in a base medium, leading to the formation of imidazo[1,5-a]quinoxalines through aromatic nucleophilic substitution and subsequent autooxidation .

Industrial Production Methods

Industrial production methods for this compound may involve scalable versions of the synthetic routes mentioned above. These methods often focus on optimizing reaction conditions to achieve high yields and purity while minimizing costs and environmental impact. The use of metal-free conditions and readily available starting materials is particularly advantageous for large-scale production .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-7-methoxyimidazo[1,5-a]quinoxaline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents for oxidation reactions and nucleophiles for substitution reactions. Conditions such as the presence of a base medium and

Properties

Molecular Formula

C11H8ClN3O

Molecular Weight

233.65 g/mol

IUPAC Name

4-chloro-7-methoxyimidazo[1,5-a]quinoxaline

InChI

InChI=1S/C11H8ClN3O/c1-16-7-2-3-9-8(4-7)14-11(12)10-5-13-6-15(9)10/h2-6H,1H3

InChI Key

NBIONHDDPIGONQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N3C=NC=C3C(=N2)Cl

Origin of Product

United States

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